3,4-Dibromo-2,5-diiodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2,5-diiodothiophene is a perhalogenated thiophene derivative with the molecular formula C4Br2I2S This compound is characterized by the presence of two bromine atoms and two iodine atoms attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2,5-diiodothiophene typically involves halogenation reactions. One common method is the sequential halogenation of thiophene derivatives. For instance, starting with thiophene, bromination can be carried out using bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 4 positions. Subsequently, iodination can be performed using iodine and a suitable oxidizing agent to introduce iodine atoms at the 2 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2,5-diiodothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Reduction Reactions: The halogen atoms can be reduced to form thiophene derivatives with different substitution patterns.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are commonly employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
3,4-Dibromo-2,5-diiodothiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic solar cells and organic light-emitting diodes (OLEDs).
Materials Science: The compound is employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 3,4-dibromo-2,5-diiodothiophene in its applications is primarily related to its electronic properties. The presence of halogen atoms influences the electron density distribution in the thiophene ring, affecting its reactivity and interactions with other molecules. In organic electronics, the compound’s ability to participate in π-π stacking interactions and its electron-withdrawing properties contribute to its effectiveness as a semiconductor material .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-diiodothiophene
- 2,3-Dibromo-4,5-diiodothiophene
- 2,5-Dibromo-3,4-dinitrothiophene
Uniqueness
3,4-Dibromo-2,5-diiodothiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to other perhalogenated thiophene derivatives. This uniqueness makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Properties
CAS No. |
67027-89-8 |
---|---|
Molecular Formula |
C4Br2I2S |
Molecular Weight |
493.73 g/mol |
IUPAC Name |
3,4-dibromo-2,5-diiodothiophene |
InChI |
InChI=1S/C4Br2I2S/c5-1-2(6)4(8)9-3(1)7 |
InChI Key |
DCNBMLJRLSEXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Br)I)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.